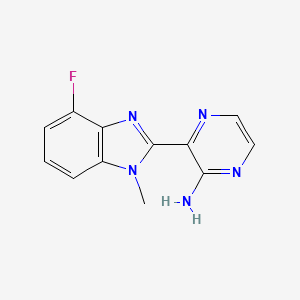![molecular formula C13H19N3O B7569897 [4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7569897.png)
[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the piperidine family of compounds and has been shown to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of [4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone is not fully understood. However, it has been suggested that the compound may act as a modulator of certain neurotransmitter receptors in the brain, including the dopamine and serotonin receptors. This compound has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to improve cognitive function and memory retention. This compound has also been shown to have potential anti-inflammatory and neuroprotective effects, which may make it a promising therapeutic agent for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone is its potential as a tool for studying the function of certain neurotransmitters in the brain. The compound has also been shown to have low toxicity in animal studies, which is a favorable characteristic for a potential therapeutic agent. However, the limitations of this compound include its relatively low solubility in water and its limited availability, which may make it difficult to obtain for some researchers.
Future Directions
There are several future directions for the study of [4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone. One potential avenue of research is the development of more efficient synthesis methods for the compound, which could increase its availability for use in scientific research. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of this compound as a tool for studying the function of neurotransmitters in the brain may lead to a better understanding of the underlying mechanisms of neurological disorders and the development of more effective treatments.
Synthesis Methods
The synthesis of [4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone involves the reaction of 4-piperidone hydrochloride with 3-pyridylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction to form the desired product. The yield of this compound is typically around 50%, and the compound can be purified through recrystallization.
Scientific Research Applications
[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone has been shown to have potential applications in various fields of scientific research. It has been investigated as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use as a drug delivery system and as a tool for studying the function of certain neurotransmitters in the brain.
Properties
IUPAC Name |
[4-(methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-14-9-11-4-7-16(8-5-11)13(17)12-3-2-6-15-10-12/h2-3,6,10-11,14H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEXWGQPISRFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)

![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)
![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)
